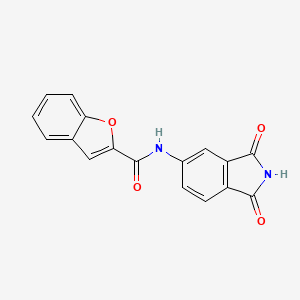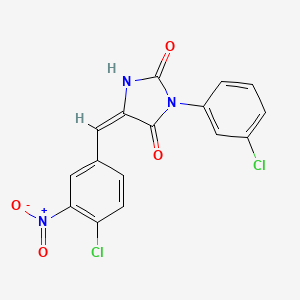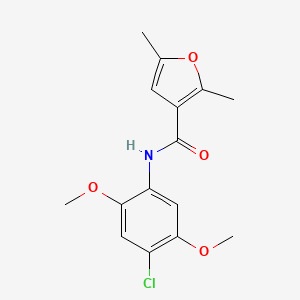![molecular formula C15H22N2O3S B4832056 methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate](/img/structure/B4832056.png)
methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate
Descripción general
Descripción
Methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate, also known as MDC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the carbamate family and is known for its unique properties that make it an ideal candidate for various research applications.
Mecanismo De Acción
Methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate exerts its inhibitory effect on AChE by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to an enhanced cholinergic transmission. methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has been shown to be highly specific towards AChE, and it does not affect other cholinergic enzymes such as butyrylcholinesterase.
Biochemical and Physiological Effects:
methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has several biochemical and physiological effects that make it an attractive candidate for scientific research. The compound has been shown to enhance cholinergic transmission, leading to improved cognitive function and memory consolidation. methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. Additionally, methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has several advantages for lab experiments. The compound is highly selective towards AChE, making it an ideal candidate for studying the role of this enzyme in various biological processes. methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate is also easily synthesized, and it can be produced in large quantities. However, one of the limitations of methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate is its potential toxicity. The compound has been shown to be toxic at high concentrations, and caution should be exercised when handling the compound.
Direcciones Futuras
There are several future directions for the use of methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate in scientific research. One potential direction is the use of methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has been shown to have neuroprotective effects and could potentially be used to prevent or slow the progression of these diseases. Another potential direction is the use of methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate as a tool for studying the role of AChE in various biological processes. The compound's selectivity towards AChE makes it an ideal candidate for studying the effects of this enzyme on various physiological processes. Finally, the development of new derivatives of methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate with improved selectivity and reduced toxicity could open up new avenues for scientific research.
Aplicaciones Científicas De Investigación
Methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has several potential applications in scientific research. One of the most significant applications of methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate is its use as a selective inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the transmission of nerve impulses. methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate has been shown to be highly selective towards AChE, making it an ideal candidate for studying the role of this enzyme in various biological processes.
Propiedades
IUPAC Name |
methyl N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-9-10(2)21-14(17-15(19)20-3)12(9)13(18)16-11-7-5-4-6-8-11/h11H,4-8H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDFSURFJFQRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cinnamoylamino)-4-methylphenyl]-2-furamide](/img/structure/B4831977.png)
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine](/img/structure/B4831980.png)

![3-ethyl-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4832007.png)
![6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4832022.png)
![N-(2-furylmethyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4832025.png)


![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4832066.png)
![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832073.png)
![N-(2-hydroxy-4-{4-hydroxy-3-[(2-thienylcarbonyl)amino]benzyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4832081.png)
![1'-{2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4832082.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B4832093.png)